molecular formula C28H31N5O2S2 B11657916 2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 361993-83-1

2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11657916
CAS No.: 361993-83-1
M. Wt: 533.7 g/mol
InChI Key: DSHSEFQBAQWDGO-NKFKGCMQSA-N
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Description

2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-A]pyrimidin-4-one core, followed by the introduction of the piperazinyl and thiazolidinylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

The compound 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one (CAS: 372504-24-0) is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C26H26N4O2S2C_{26}H_{26}N_{4}O_{2}S_{2}, with a molecular weight of 490.64 g/mol. The structure features a pyrido-pyrimidine core fused with a thiazolidinone moiety and a piperazine substituent, which may contribute to its pharmacological properties.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In studies involving synthesized thiazolidinone derivatives, compounds similar to the target compound exhibited significant antibacterial activity against Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . The results indicated that some derivatives showed comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CBacillus subtilis32 µg/mL

The exact mechanism of action for the biological activity of this compound is not fully elucidated; however, it is hypothesized that the thiazolidinone moiety may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor. The presence of the piperazine ring is also likely to enhance membrane permeability, facilitating better interaction with microbial targets.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Antibacterial Efficacy : A study demonstrated that thiazolidinone derivatives possess strong antibacterial properties due to their ability to inhibit bacterial growth through various mechanisms, including disruption of metabolic pathways .
  • Fungal Inhibition : Research on related compounds has shown effectiveness against fungal pathogens such as Candida albicans and Aspergillus niger , suggesting a broad-spectrum antifungal activity .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazolidinone derivatives indicate that modifications at specific positions can significantly enhance biological activity, emphasizing the importance of structural components in drug design .

Properties

CAS No.

361993-83-1

Molecular Formula

C28H31N5O2S2

Molecular Weight

533.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N5O2S2/c1-3-4-12-33-27(35)23(37-28(33)36)18-22-25(29-24-20(2)9-8-13-32(24)26(22)34)31-16-14-30(15-17-31)19-21-10-6-5-7-11-21/h5-11,13,18H,3-4,12,14-17,19H2,1-2H3/b23-18-

InChI Key

DSHSEFQBAQWDGO-NKFKGCMQSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)SC1=S

Origin of Product

United States

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